

BQR-695 (Brequinar Sodium): A Technical Guide to Target Identification and Validation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Brequinar Sodium (BQR), also referred to as **BQR-695**, is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental for DNA and RNA replication.[1] By targeting DHODH, Brequinar effectively halts the proliferation of rapidly dividing cells, such as activated lymphocytes, making it a compound of significant interest for immunosuppressive and anticancer therapies.[1][2] This technical guide provides a comprehensive overview of the target identification and validation of Brequinar, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Target Identification and Mechanism of Action

The primary molecular target of Brequinar is dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway and is located on the inner mitochondrial membrane.[3][4] It catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP).[3]

Brequinar acts as a non-competitive inhibitor of DHODH with respect to dihydroorotate and a mixed inhibitor with respect to ubiquinone.[5] Inhibition of DHODH by Brequinar leads to the



depletion of the intracellular pyrimidine pool. This has profound effects on cellular processes that are heavily reliant on nucleotide availability, most notably DNA and RNA synthesis.[1] Consequently, cells undergoing rapid proliferation, such as activated T lymphocytes, are particularly sensitive to the effects of Brequinar.[1]

The key downstream effects of DHODH inhibition by Brequinar in T cells include:

- Inhibition of T cell proliferation: By limiting the building blocks for DNA synthesis, Brequinar prevents activated T cells from entering the S phase of the cell cycle, leading to cell cycle arrest at the G0/G1 phase.[1]
- Reduced Interleukin-2 (IL-2) Production: Brequinar has been shown to markedly inhibit the production of IL-2 transcripts, a crucial cytokine for T cell proliferation and activation.[1]
- Suppression of Immune Response: The overall effect of these actions is a potent immunosuppression, as demonstrated by the inhibition of T cell activation stimulated by various mitogens.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of Brequinar from various in vitro studies.



Parameter	Value	Cell Line/System	Reference
IC50 (DHODH Inhibition)	~20 nM	In vitro enzyme assay	[6]
Ki' (vs. Dihydroorotate)	5-8 nM	L1210 DHODH	[5]
Ki' (vs. Ubiquinone Q6)	5-8 nM	L1210 DHODH	[5]
Effective Concentration (PHA- stimulated PBMC activation inhibition)	Starting at 1 μM (10-6 M)	Human Peripheral Blood Mononuclear Cells (PBMC)	[1]
EC50 (Antiviral activity against Yellow fever virus)	0.078 μΜ	A549 cells	[6]
EC50 (Antiviral activity against West Nile virus)	0.078 μΜ	A549 cells	[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of Brequinar's mechanism of action.

DHODH Enzymatic Assay

This assay directly measures the inhibitory effect of Brequinar on the enzymatic activity of DHODH.

- Principle: The activity of DHODH is determined by monitoring the reduction of a chromogenic substrate, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of dihydroorotate.
- Materials:



- Purified human DHODH enzyme
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
- L-dihydroorotic acid
- Decylubiquinone
- 2,6-dichlorophenolindophenol (DCPIP)
- Brequinar Sodium
- 96-well microplate
- Microplate reader
- · Protocol:
 - Prepare a solution of purified DHODH in the assay buffer.
 - In a 96-well plate, pre-incubate the DHODH enzyme with varying concentrations of Brequinar (or vehicle control) for 30 minutes at 37°C.
 - Prepare a master mix containing L-dihydroorotic acid, decylubiquinone, and DCPIP in the assay buffer.
 - Initiate the enzymatic reaction by adding the master mix to the wells containing the enzyme and inhibitor.
 - Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g.,
 600 nm) over time using a microplate reader.
 - Calculate the rate of reaction for each Brequinar concentration and determine the IC50 value.

T Cell Proliferation Assay

This assay assesses the effect of Brequinar on the proliferation of activated T cells.



 Principle: T cell proliferation is measured by the incorporation of a labeled nucleoside analogue, such as [3H]thymidine or 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
- RPMI-1640 culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
- T cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).
- Brequinar Sodium.
- [3H]thymidine or BrdU labeling reagent.
- Scintillation counter or ELISA reader for BrdU detection.
- 96-well cell culture plates.

Protocol:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Seed the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well in complete RPMI-1640 medium.
- Add varying concentrations of Brequinar to the wells.
- Stimulate the T cells to proliferate by adding a mitogen (e.g., PHA at 5 μg/mL).
- Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
- For the final 18-24 hours of incubation, add [3H]thymidine or BrdU labeling reagent to each well.



- Harvest the cells and measure the amount of incorporated [3H]thymidine using a scintillation counter, or quantify the incorporated BrdU using an ELISA-based method.
- Determine the effect of Brequinar on T cell proliferation by comparing the results from treated and untreated cells.

Interleukin-2 (IL-2) Production Assay

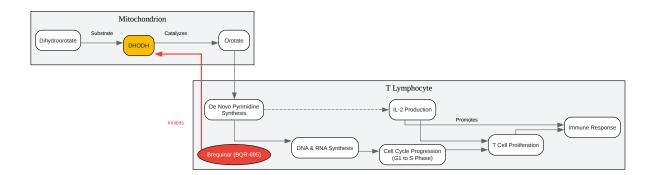
This assay measures the impact of Brequinar on the production of the cytokine IL-2 by activated T cells.

- Principle: The concentration of IL-2 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
- Materials:
 - PBMCs and culture reagents as described in the T cell proliferation assay.
 - Brequinar Sodium.
 - T cell mitogen (e.g., PHA or anti-CD3/CD28 antibodies).
 - Human IL-2 ELISA kit.
 - 96-well cell culture plates.
 - Microplate reader.
- Protocol:
 - Follow steps 1-5 of the T cell proliferation assay protocol to culture and stimulate PBMCs in the presence of varying concentrations of Brequinar.
 - After the desired incubation period (e.g., 24-48 hours), centrifuge the 96-well plate to pellet the cells.
 - Carefully collect the culture supernatant from each well.



- Perform an IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the concentration of IL-2 in each sample based on a standard curve and determine the effect of Brequinar on IL-2 production.

Visualizations Signaling Pathway of Brequinar Action

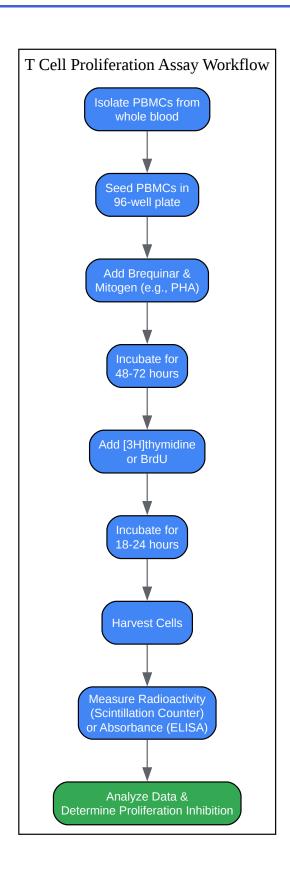


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Caption: Signaling pathway of Brequinar (BQR-695) in T lymphocytes.

Experimental Workflow: T Cell Proliferation Assay



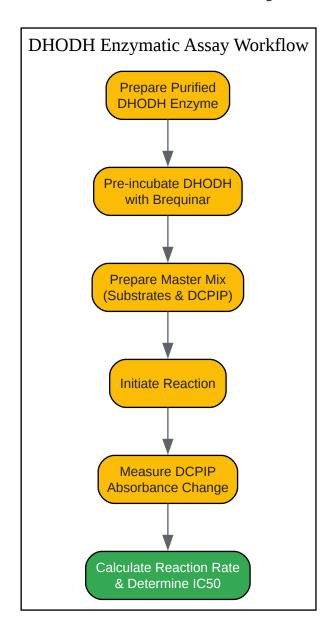


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Caption: Workflow for a typical T cell proliferation assay.



Experimental Workflow: DHODH Enzymatic Assay



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Caption: Workflow for a DHODH enzymatic inhibition assay.

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